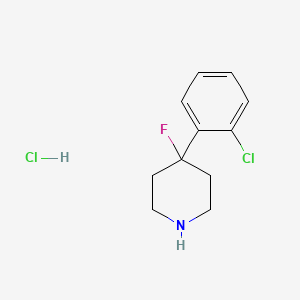
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
Übersicht
Beschreibung
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2FN and its molecular weight is 250.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13ClF·HCl
- Molecular Weight : 267.12 g/mol
The compound features a piperidine ring substituted with a chlorophenyl and fluorine group, contributing to its unique chemical properties and biological activities.
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Receptors : The compound interacts with various biological targets, including neurotransmitter receptors, which may influence mood and behavior.
- Cell Signaling Pathways : It affects cellular signaling pathways that regulate cell proliferation and differentiation, potentially impacting cancer therapy and metabolic diseases.
- Hydrogen Bonding and π-π Interactions : The chlorophenyl group can form hydrogen bonds with protein targets, while the piperidine ring may participate in π-π interactions with aromatic amino acids in proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing significant inhibitory effects. For instance:
- Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli indicated its potential as an antimicrobial agent, with effective concentrations below 20 µM in several studies .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation:
- It has shown enhanced activity against specific cancer cell lines, indicating potential use in developing treatments for conditions like type 2 diabetes and metabolic syndrome .
Case Studies
-
Study on PPARγ Modulation :
- A study evaluating the effects of various compounds on PPARγ activation found that this compound significantly enhanced PPARγ activity compared to control groups. This suggests its potential use in developing treatments for metabolic disorders.
-
Antimicrobial Efficacy Evaluation :
- A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Structure-Activity Relationship (SAR) Studies :
Data Tables
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNTCMTQZHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















